2-(Phenylamino)acetyl chloride
Overview
Description
2-(Phenylamino)acetyl chloride, also known as anilinoacetyl chloride, is an organic compound with the molecular formula C8H8ClNO. It is a derivative of acetic acid where the hydrogen atom of the acetyl group is replaced by a phenylamino group. This compound is used in various chemical reactions and has applications in organic synthesis and pharmaceutical research .
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been studied for their antimicrobial and antiproliferative activities . These compounds may interact with their targets through a variety of mechanisms, potentially leading to changes in cellular function .
Biochemical Pathways
It’s plausible that this compound could influence a variety of metabolic pathways, given the broad range of biological activities exhibited by structurally similar compounds .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-(Phenylamino)acetyl chloride is currently unknown . Factors such as pH, temperature, and the presence of other chemicals could potentially affect the activity of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Phenylamino)acetyl chloride can be synthesized through the reaction of aniline with chloroacetyl chloride. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5NH2+ClCH2COCl→C6H5NHCH2COCl+HCl
The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and to handle the exothermic nature of the reaction. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-(Phenylamino)acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Hydrolysis: In the presence of water, this compound hydrolyzes to form aniline and acetic acid.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines and hydroxylamines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature.
Hydrolysis: The reaction with water is usually performed under acidic or basic conditions to facilitate the hydrolysis process.
Condensation Reactions: These reactions often require the presence of a catalyst or a dehydrating agent to drive the reaction to completion.
Major Products Formed
Nucleophilic Substitution: Substituted anilinoacetyl derivatives.
Hydrolysis: Aniline and acetic acid.
Condensation Reactions: Various heterocyclic compounds depending on the reactants used.
Scientific Research Applications
2-(Phenylamino)acetyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is utilized in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of polymers and other advanced materials with specific properties.
Biological Studies: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
Acetyl Chloride (CH3COCl): A simpler acyl chloride used in similar nucleophilic substitution reactions.
Benzoyl Chloride (C6H5COCl): Another acyl chloride with a benzene ring, used in the synthesis of benzoyl derivatives.
Chloroacetyl Chloride (ClCH2COCl): A related compound used in the synthesis of various chloroacetyl derivatives.
Uniqueness
2-(Phenylamino)acetyl chloride is unique due to the presence of both a phenyl group and an amino group attached to the acetyl chloride moiety. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler acyl chlorides. Its ability to form stable intermediates and products makes it valuable in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
2-anilinoacetyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-8(11)6-10-7-4-2-1-3-5-7/h1-5,10H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSJWUHIGCKVSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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